Cas no 67238-50-0 (2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate)
2-(4-Bromophenoxy)ethyl 4-methylbenzene-1-sulfonate is a brominated aromatic sulfonate ester with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a 4-bromophenoxyethyl group with a toluenesulfonate moiety, offering reactivity in nucleophilic substitution and coupling reactions. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig transformations, while the sulfonate group acts as a versatile leaving group. This compound is valued for its stability, well-defined reactivity, and compatibility with diverse synthetic conditions. It serves as a key building block in the preparation of complex molecules, particularly in medicinal chemistry and materials science. Proper handling under inert conditions is recommended due to its sensitivity to moisture and heat.
67238-50-0 structure
Product Name:2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate
CAS No:67238-50-0
MF:C15H15BrO4S
MW:371.246202707291
MDL:MFCD28805748
CID:2951494
PubChem ID:91800337
Update Time:2025-06-07
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-溴苯氧基)乙基 4-甲基苯磺酸酯
- 2-(4-bromophenoxy)ethyl 4-methylbenzenesulfonate
- AM87132
- 2-(p-bromophenoxy)ethyl p-toluenesulfonate
- N10286
- 2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate
-
- MDL: MFCD28805748
- Inchi: 1S/C15H15BrO4S/c1-12-2-8-15(9-3-12)21(17,18)20-11-10-19-14-6-4-13(16)5-7-14/h2-9H,10-11H2,1H3
- InChI Key: LIGLEAWKEMUFRF-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OCCOS(C1C=CC(C)=CC=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 390
- XLogP3: 3.9
- Topological Polar Surface Area: 61
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26209292-0.05g |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate |
67238-50-0 | 95% | 0.05g |
$348.0 | 2024-06-18 | |
| Enamine | EN300-26209292-0.1g |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate |
67238-50-0 | 95% | 0.1g |
$364.0 | 2024-06-18 | |
| Enamine | EN300-26209292-0.25g |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate |
67238-50-0 | 95% | 0.25g |
$381.0 | 2024-06-18 | |
| Enamine | EN300-26209292-0.5g |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate |
67238-50-0 | 95% | 0.5g |
$397.0 | 2024-06-18 | |
| Enamine | EN300-26209292-1.0g |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate |
67238-50-0 | 95% | 1.0g |
$414.0 | 2024-06-18 | |
| Enamine | EN300-26209292-2.5g |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate |
67238-50-0 | 95% | 2.5g |
$810.0 | 2024-06-18 | |
| Enamine | EN300-26209292-5.0g |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate |
67238-50-0 | 95% | 5.0g |
$1199.0 | 2024-06-18 | |
| Enamine | EN300-26209292-10.0g |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate |
67238-50-0 | 95% | 10.0g |
$1778.0 | 2024-06-18 | |
| Enamine | EN300-26209292-1g |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate |
67238-50-0 | 1g |
$414.0 | 2023-09-14 | ||
| Enamine | EN300-26209292-5g |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate |
67238-50-0 | 5g |
$1199.0 | 2023-09-14 |
2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
67238-50-0 (2-(4-bromophenoxy)ethyl 4-methylbenzene-1-sulfonate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk